Specific Scientific Field: Environmental Biotechnology
Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .
Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .
Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .
6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, is a heterocyclic compound with the molecular formula C₅H₄ClNO and a molecular weight of approximately 129.544 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. Its IUPAC name reflects these substituents, and it is recognized by various synonyms including 2-chloro-6-hydroxypyridine and 6-chloro-2(1H)-pyridinone .
This compound exhibits notable biological activities. It has been identified as having antimicrobial properties, making it useful in disinfectants and preservatives. Additionally, it has shown potential in various pharmacological applications, including acting as an intermediate in drug synthesis due to its ability to interact with biological targets .
Several methods have been developed for synthesizing 6-chloropyridin-2-ol:
6-Chloropyridin-2-ol has diverse applications across various fields:
Research into the interaction of 6-chloropyridin-2-ol with biological systems has revealed its potential effects on enzymes and receptors. Studies have demonstrated its capability to inhibit certain microbial enzymes, which contributes to its antimicrobial activity. Additionally, interaction studies with metal complexes have shown that it can stabilize metal ions, enhancing their biological efficacy .
Several compounds share structural similarities with 6-chloropyridin-2-ol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxypyridine | C₅H₅NO | Lacks chlorine; more basic properties. |
4-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 4; different reactivity pattern. |
3-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 3; varied biological activity. |
Uniqueness of 6-Chloropyridin-2-ol:
The presence of the hydroxyl group at the 2-position combined with chlorine at the 6-position gives this compound distinct reactivity and biological properties compared to its analogs. Its specific antimicrobial activity and versatility in synthesis set it apart from other similar compounds .
The direct chlorination of pyridin-2-ol remains a foundational method. Reacting pyridin-2-ol with chlorine gas in the presence of catalysts like iron(III) chloride achieves selective substitution at the 6-position. This exothermic reaction requires precise temperature control (80–100°C) to minimize byproducts such as 2,6-dichloropyridine. Alternative chlorinating agents, including phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), have been explored but often yield lower regioselectivity.
Pyridine-N-oxides enhance electrophilic substitution reactivity. Treating pyridin-2-ol-N-oxide with phosphorus oxychloride (POCl₃) at 140–160°C facilitates chlorination at the 6-position via a Vilsmeier-Haack-type mechanism. This method achieves yields exceeding 85% and is scalable to multigram batches. The intermediate N-oxide complex stabilizes the transition state, directing chlorine to the para position relative to the hydroxyl group.
Palladium and copper catalysts enable direct C–H chlorination. For example, using Pd(OAc)₂ with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) achieves 6-chloropyridin-2-ol in 72% yield at 120°C. Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining high regioselectivity.
Solvent-free protocols using equimolar POCl₃ in sealed reactors minimize waste. Heating pyridin-2-ol with POCl₃ at 160°C for 2 hours under inert conditions yields 6-chloropyridin-2-ol with 95% purity, avoiding hazardous solvent disposal.
Continuous-flow systems enhance safety and efficiency for large-scale synthesis. Microreactors achieve precise temperature control (ΔT ±2°C), reducing decomposition risks. A typical setup involves pumping pyridin-2-ol and POCl₃ through a heated reactor (150°C) at a residence time of 10 minutes, yielding 90% product.
Optimized stoichiometry (1:1.05 pyridin-2-ol:POCl₃) and real-time monitoring reduce dichlorination byproducts to <2%. Quenching with cold water and neutralization with Na₂CO₃ ensures high-purity isolation.
Irritant